{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone
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Overview
Description
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a phenolic compound in the presence of a base.
Attachment of the Methylphenyl Group: The final step involves the Friedel-Crafts acylation reaction, where the benzothiazine derivative reacts with a methylphenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that benzothiazine derivatives exhibit significant activity against various bacterial and fungal strains, making them promising candidates for the development of new antibiotics .
Medicine
In the medical field, the compound is explored for its potential therapeutic applications. Benzothiazine derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. The presence of the benzyloxy and methylphenyl groups may enhance the compound’s bioavailability and target specificity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process. In anti-inflammatory and analgesic applications, it may inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine Derivatives: Compounds such as 2-aminobenzothiazine and 2-mercaptobenzothiazine share the benzothiazine core structure but differ in their substituents.
Benzyloxy Derivatives: Compounds like 4-benzyloxyphenol and 4-benzyloxybenzaldehyde have similar benzyloxy groups but lack the benzothiazine ring.
Uniqueness
The uniqueness of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone lies in its combination of the benzothiazine ring with benzyloxy and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4S/c1-21-11-13-23(14-12-21)29(31)28-19-30(26-9-5-6-10-27(26)35(28,32)33)24-15-17-25(18-16-24)34-20-22-7-3-2-4-8-22/h2-19H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDIVJMNHFPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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